
3-Methylbutyl hexadec-9-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbutyl hexadec-9-enoate is an organic compound classified as an ester. Esters are derived from carboxylic acids and alcohols, and they are known for their pleasant fragrances and flavors. This particular ester is formed from the reaction between 3-methylbutanol and hexadec-9-enoic acid. It is used in various applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutyl hexadec-9-enoate typically involves the esterification reaction between 3-methylbutanol and hexadec-9-enoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction can be represented as follows:
3-Methylbutanol+Hexadec-9-enoic acidH2SO43-Methylbutyl hexadec-9-enoate+H2O
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the ester. The use of catalysts, such as immobilized enzymes, can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylbutyl hexadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its parent alcohol and carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Hexadec-9-enoic acid and 3-methylbutanol.
Reduction: 3-methylbutanol and hexadec-9-enol.
Hydrolysis: Hexadec-9-enoic acid and 3-methylbutanol.
Wissenschaftliche Forschungsanwendungen
3-Methylbutyl hexadec-9-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is studied for its role in pheromone signaling in insects.
Medicine: Research is being conducted on its potential use as a drug delivery agent due to its ability to form stable emulsions.
Industry: It is used in the formulation of fragrances and flavors in the food and cosmetic industries.
Wirkmechanismus
The mechanism of action of 3-Methylbutyl hexadec-9-enoate involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a signal transduction pathway that leads to the perception of smell. In chemical reactions, the ester bond can be cleaved by nucleophilic attack, leading to the formation of the corresponding alcohol and carboxylic acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl hexadec-9-enoate: Similar in structure but lacks the 3-methylbutyl group.
Ethyl hexadec-9-enoate: Similar but has an ethyl group instead of a 3-methylbutyl group.
Propyl hexadec-9-enoate: Similar but has a propyl group instead of a 3-methylbutyl group.
Uniqueness
3-Methylbutyl hexadec-9-enoate is unique due to the presence of the 3-methylbutyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological systems, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
114046-22-9 |
|---|---|
Molekularformel |
C21H40O2 |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
3-methylbutyl hexadec-9-enoate |
InChI |
InChI=1S/C21H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)23-19-18-20(2)3/h9-10,20H,4-8,11-19H2,1-3H3 |
InChI-Schlüssel |
UHXRAFWWZJECFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CCCCCCCCC(=O)OCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


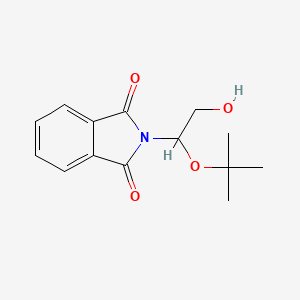

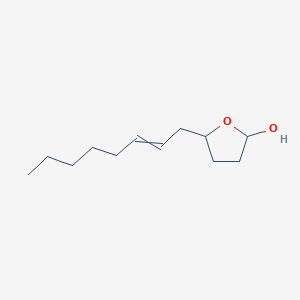
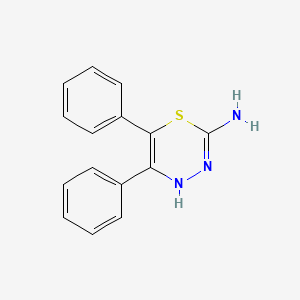
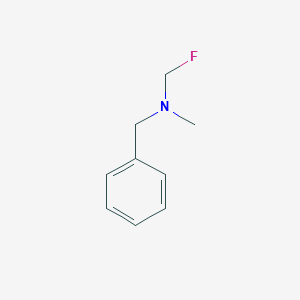
![1,1'-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride](/img/structure/B14306602.png)
![2-[(7-Bromohept-2-YN-1-YL)oxy]oxane](/img/structure/B14306605.png)
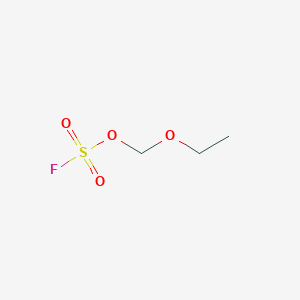


![Furan, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14306640.png)
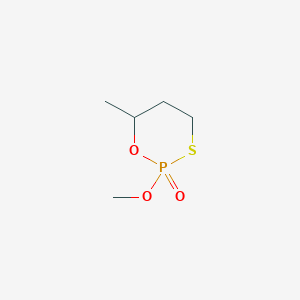

![3,4-Dihydro-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one](/img/structure/B14306653.png)
